

# cross-validation of different analytical methods for tranexamic acid

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## Compound of Interest

Compound Name: *Intermediate of tranexamic Acid-<sup>13</sup>C<sub>2</sub>,<sup>15</sup>N*

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## A Comparative Guide to Analytical Methods for Tranexamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of tranexamic acid in different matrices. Experimental data from published studies are summarized to aid in the selection of the most appropriate method for specific research, quality control, or clinical applications.

### Overview of Analytical Techniques

The determination of tranexamic acid, a synthetic lysine analog lacking a significant chromophore, often necessitates derivatization or the use of highly sensitive detection methods. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection, and UV-Visible Spectrophotometry. Each method offers a unique balance of sensitivity, specificity, cost, and complexity.

### Quantitative Performance Comparison

The following table summarizes the key performance parameters of different analytical methods for tranexamic acid determination, compiled from various validation studies.

Method	Matrix	Linearity Range	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Accuracy (% Recovery)	Precision (%RSD)	Source
RP-HPLC-UV	Pharmaceutical Dosage Form	10-50 µg/mL	0.0132 µg/mL	0.00055 µg/mL	100.15%	0.52%	[1]
RP-HPLC-UV	Bulk and Tablet Dosage Form	100-500 µg/mL	Not Reported	Not Reported	98.0-102%	Not Reported	[2]
RP-HPLC-UV	Injection Formulation	0.8-1.2 mg/mL	0.4062 µg/mL	1.2311 µg/mL	99.35-100.68%	0.137-0.402%	[3]
UPLC-MS/MS	Human Plasma	150-15,004 ng/mL	Not Reported	150 ng/mL	76.01%	Not Reported	[4]
HPLC-MS/MS	Human Plasma	100-15,000 ng/mL	Not Reported	100 ng/mL	Not Reported	Not Reported	[5][6][7]
LC-MS/MS	Human Plasma	1.0-1000.0 µg/mL	Not Reported	1.0 µg/mL	88.4-96.6%	1.2-3.0%	[8]
Spectrophotometry (NQS)	Pharmaceutical Dosage Forms	10-70 µg/mL	Not Reported	Not Reported	Not Reported	Not Reported	[9]
Spectrophotometry (Ninhydrin)	Bulk and Pharmaceutical Preparations	3-40 µg/mL	Not Reported	Not Reported	Not Reported	Not Reported	[10][11]

Spectrophotometry (Salicylaldehyde)	Pure Form	5-500 µg/mL	Not Reported	Not Reported	Not Reported	Not Reported	[12]
Spectrofluorimetry	Pharmaceutical Formulation	0.05-0.25 µg/mL	Not Reported	Not Reported	Good Recoveries	Not Reported	[13]

NQS: Sodium 1,2-naphthoquinone-4-sulphonate

## Experimental Protocols

### Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is widely used for the quantification of tranexamic acid in pharmaceutical formulations. Due to its lack of a strong chromophore, a pre-column derivatization step is often required.

#### a. Derivatization with Benzene Sulfonyl Chloride[14][15]

- Reagents: Benzene sulfonyl chloride, Sodium hydroxide solution (10%), Hydrochloric acid solution (10%), Acetonitrile, 0.1 M Ammonium acetate buffer (pH 5.0).
- Procedure:
  - Dissolve an accurately weighed amount of tranexamic acid standard or sample in distilled water.
  - Add a specific volume of benzene sulfonyl chloride and 10% sodium hydroxide solution.
  - Shake the mixture vigorously for a few minutes until the smell of benzene sulfonyl chloride disappears.
  - Neutralize the solution with 10% hydrochloric acid.

- Dilute the derivatized solution to the desired concentration with the mobile phase.

b. Chromatographic Conditions[14]

- Column: C18 (250 mm x 4.6 mm, 5  $\mu$ m)
- Mobile Phase: Acetonitrile and 0.1 M Ammonium Acetate (pH 5.0) in a ratio of 25:75 (v/v)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 232 nm
- Injection Volume: 20  $\mu$ L

## Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the determination of tranexamic acid in biological matrices like human plasma.

a. Sample Preparation (Protein Precipitation)[4]

- Reagents: Acetonitrile, Internal Standard (Tranexamic acid-D2).
- Procedure:
  - Pipette a small volume of human plasma into a microcentrifuge tube.
  - Add the internal standard solution.
  - Add acetonitrile to precipitate the plasma proteins.
  - Vortex the mixture and then centrifuge at high speed.
  - Transfer the supernatant to a clean tube for injection.

b. UPLC-MS/MS Conditions[4]

- Column: Synergetic C18 (100 x 3.0 mm, 2.5  $\mu$ m)

- Mobile Phase: Acetonitrile and 100 mM Ammonium Formate (pH 3.5) in a ratio of 60:40 (v/v)
- Flow Rate: 0.3 mL/min
- Injection Volume: 5  $\mu$ L
- Ionization Mode: Electrospray Ionization (ESI) in positive mode
- Mass Transitions: Specific precursor and product ions for tranexamic acid and its internal standard are monitored.

## UV-Visible Spectrophotometry

Spectrophotometric methods are simple and cost-effective but generally less specific than chromatographic methods. They rely on a derivatization reaction to produce a colored product.

### a. Derivatization with Ninhydrin[\[10\]](#)

- Reagents: Ninhydrin solution, Phosphate buffer (pH 8.0).
- Procedure:
  - Take aliquots of the standard or sample solution containing tranexamic acid in a series of test tubes.
  - Add the phosphate buffer to adjust the pH.
  - Add the ninhydrin solution.
  - Heat the mixture in a water bath for a specified time (e.g., 15-20 minutes).
  - Cool the solutions to room temperature and dilute with distilled water.
  - Measure the absorbance at the wavelength of maximum absorption (around 565-575 nm) against a reagent blank.

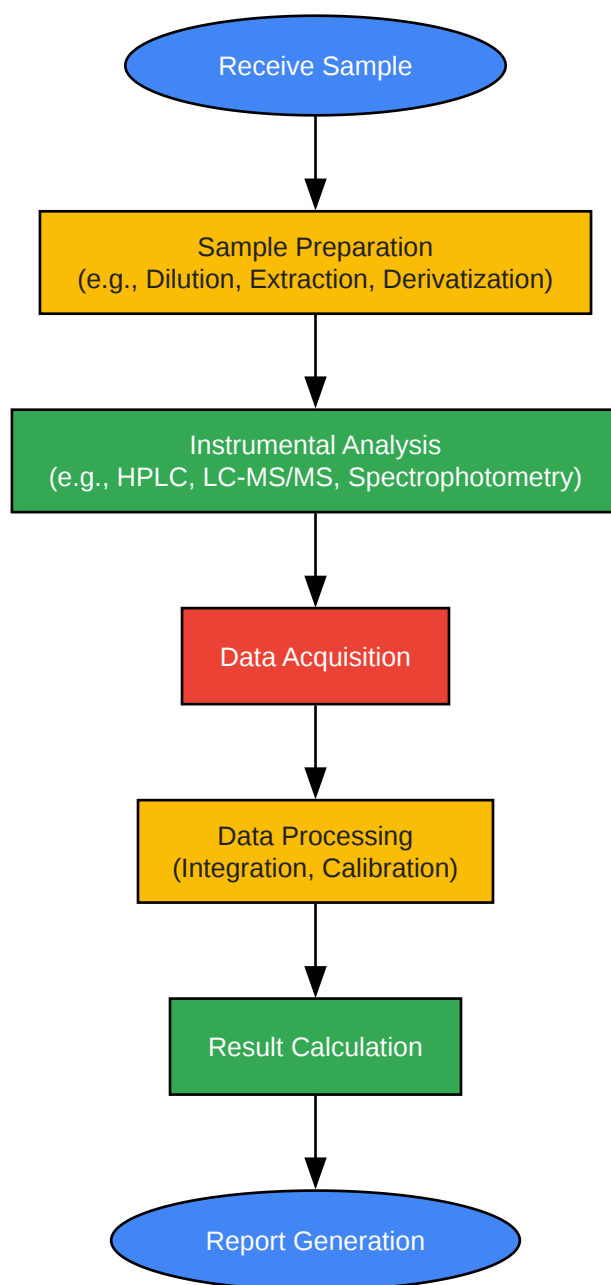
## Visualizing the Workflow

The following diagrams illustrate the general workflows for analytical method validation and a typical sample analysis process.



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Caption: Workflow for Analytical Method Validation.



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Caption: General Sample Analysis Workflow.

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